2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Description
Contextualizing 2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid within Natural Product Chemistry
This compound belongs to the family of phenylpropanoic acids, which are derivatives of 3-phenylpropanoic acid. While this specific isomer is not as extensively studied as its counterparts, its structural features suggest its classification as a derivative of phenyllactic acid. Phenyllactic acid and its hydroxylated forms are well-known microbial and plant metabolites. For instance, 4-hydroxyphenyllactic acid is a known human and bacterial metabolite. nih.gov The position of the hydroxyl group on the phenyl ring is a critical determinant of the compound's chemical properties and biological activity.
Significance of Hydroxylated Phenylpropanoids in Biochemical Systems
Hydroxylated phenylpropanoids play crucial roles in various biochemical systems. They are known to possess antioxidant, antimicrobial, and anti-inflammatory properties. caymanchem.com These activities are largely attributed to the phenolic hydroxyl group, which can scavenge free radicals and chelate metal ions. For example, 3-(3-hydroxyphenyl)propanoic acid, a closely related compound, is a metabolite of polyphenols produced by gut microbiota and has been investigated for its biological effects. chemicalbook.com Hydroxyphenyllactic acid, an isomer of the title compound, is known to be produced by beneficial gut bacteria such as Bifidobacteria and Lactobacilli and may function as a natural antioxidant. hmdb.ca
Overview of Research Trajectories for Related Compounds
Research into phenylpropanoic acid derivatives has followed several key trajectories. One major area of investigation is their role as metabolites of dietary polyphenols and their impact on human health. For example, studies have focused on the microbial degradation of flavonoids and other polyphenols into simpler phenolic acids like 3-(3-hydroxyphenyl)propanoic acid. foodb.ca Another significant research direction is the synthesis of novel phenylpropanoic acid derivatives for potential therapeutic applications. sigmaaldrich.com For instance, substituted phenylpropanoic acids have been designed and evaluated as activators for human peroxisome proliferator-activated receptors (PPARs), which are drug targets for metabolic disorders. sigmaaldrich.com Furthermore, the stereospecific synthesis of these compounds is of great interest, as the biological activity of chiral molecules can be highly dependent on their stereochemistry.
Below is an interactive data table summarizing the properties of this compound and a related, more extensively studied isomer, 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.
| Property | This compound | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
| IUPAC Name | This compound | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | 3-(3-Hydroxyphenyl)lactic acid | 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol |
| CAS Number | Not Available | 306-23-0 |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJWJJKDHMWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305920 | |
| Record name | m-Hydroxy-dl-phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3247-74-3 | |
| Record name | m-Hydroxy-dl-phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxy-dl-phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Metabolic Transformations of 2 Hydroxy 3 3 Hydroxyphenyl Propanoic Acid
Proposed Pathways for De Novo Biosynthesis
De novo biosynthesis of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid has not been extensively elucidated. However, based on known metabolic pathways for similar aromatic compounds, plausible routes can be proposed.
Microorganisms can synthesize aromatic acids through various pathways, often starting from precursors derived from central metabolism. While a direct de novo pathway for this compound is not well-documented, its formation can be hypothesized through the modification of intermediates from the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids in bacteria, fungi, and plants. mdpi.com
One proposed route could involve the precursor phenylpyruvate. The biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid (phenyllactic acid) has been demonstrated in recombinant Escherichia coli through the bioconversion of phenylpyruvate. nih.gov This suggests that a similar pathway could exist for the hydroxylated analogue. The key enzymatic step would be the reduction of a hydroxylated form of phenylpyruvic acid.
Another potential pathway involves the modification of 3-hydroxypropionic acid (3-HP). Various microbial pathways for 3-HP production from renewable sources like glucose and glycerol (B35011) have been engineered. nih.govmdpi.comnih.govfrontiersin.org These pathways could theoretically be extended by enzymes that catalyze the addition of a 3-hydroxyphenyl group to the 3-HP backbone, although this remains speculative. The malonyl-CoA pathway, which is used for 3-HP synthesis, involves the reduction of malonyl-CoA. researchgate.netmdpi.com
The table below summarizes potential microbial precursors and the key enzymatic reactions that could be involved in the de novo biosynthesis of this compound.
| Precursor Molecule | Key Enzymatic Step/Reaction | Potential Microbial Host |
| 3-Hydroxyphenylpyruvic acid | Reduction of the keto group | Escherichia coli (recombinant) |
| Chorismate | Conversion to 3-hydroxybenzoic acid and subsequent elongation/modification | Saccharomyces cerevisiae (recombinant) |
| 3-Hydroxypropionic acid | Phenylation/Hydroxylation | Engineered microorganisms |
This table presents proposed pathways based on the biosynthesis of structurally similar compounds.
In plants, phenylpropanoids are a diverse group of secondary metabolites derived from the aromatic amino acids phenylalanine and tyrosine. mdpi.com Research has shown that 3-hydroxy-3-phenylpropanoic acid acts as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from cinnamic acid in plants like cucumber (Cucumis sativus) and Nicotiana attenuata. nih.govresearchgate.net This pathway is thought to proceed via a β-oxidation-like mechanism.
Given this precedent, it is plausible that this compound could also serve as an intermediate in the broader metabolism of plant phenolics. It could arise from the hydroxylation and reduction of a substituted cinnamic acid derivative. The initial precursor would likely be phenylalanine, which is converted to cinnamic acid and then undergoes further modifications.
Enzymatic Biotransformation of Related Phenylpropanoids Leading to this compound
The formation of this compound is more likely to occur through the enzymatic modification of existing phenylpropanoids rather than de novo synthesis.
Hydroxylases are key enzymes in the metabolism of aromatic compounds, often introducing hydroxyl groups onto the aromatic ring. For instance, p-hydroxyphenylacetate 3-hydroxylase is a two-component flavoprotein that catalyzes the hydroxylation of p-hydroxyphenylacetate. nih.gov A similar hydroxylase could act on a phenylpropanoic acid precursor to introduce the hydroxyl group at the meta-position of the phenyl ring. In Pseudomonas putida, a two-component flavoprotein aromatic hydroxylase (MhaAB) is responsible for the hydroxylation of 3-hydroxyphenylacetic acid to 2,5-dihydroxyphenylacetic acid. nih.gov
Reductase enzymes are also crucial. The conversion of a keto acid precursor, such as 3-(3-hydroxyphenyl)pyruvic acid, to this compound would require a reductase to reduce the ketone group to a hydroxyl group.
The following table details enzymes that could be involved in the biotransformation of related phenylpropanoids.
| Enzyme Class | Specific Action | Example Enzyme | Source Organism |
| Aromatic Hydroxylase | Addition of a hydroxyl group to the phenyl ring | p-Hydroxyphenylacetate 3-hydroxylase | Acinetobacter baumannii |
| Aromatic Hydroxylase | Hydroxylation of 3-hydroxyphenylacetic acid | MhaAB | Pseudomonas putida |
| Reductase | Reduction of a keto group to a hydroxyl group | Lactate dehydrogenase (engineered) | Recombinant E. coli |
Microbial degradation of aromatic compounds often proceeds through ring-cleavage pathways. In the case of phenols and related compounds, the meta-cleavage pathway is a common route. nih.govresearchgate.net This pathway involves the enzymatic cleavage of a catechol-like intermediate by a catechol 2,3-dioxygenase. frontiersin.orgnih.govresearchgate.net While this is a catabolic pathway, the enzymes involved demonstrate the capacity of microorganisms to process hydroxyphenyl structures.
In Rhodococcus, alkylphenols are catabolized via a meta-cleavage pathway that is initiated by an alkylphenol hydroxylase. frontiersin.org The degradation of phenol (B47542) by Pseudomonas fluorescens also utilizes a meta-cleavage pathway. nih.govresearchgate.net The intermediates in these pathways are typically catechols and their ring-fission products. It is conceivable that under specific conditions or through genetic engineering, these pathways could be manipulated to produce hydroxylated aromatic acids.
Metabolic Fate in Non-Human Biological Systems (e.g., gut microbiota studies)
The gut microbiota plays a significant role in the metabolism of dietary polyphenols, many of which are not absorbed in the small intestine. mdpi.com These complex molecules are biotransformed by colonic bacteria into simpler phenolic acids, including hydroxyphenylpropionic acids.
3-(3-Hydroxyphenyl)propanoic acid has been identified as a major metabolite of various dietary flavonoids, such as flavanols (catechins and epicatechins) and caffeic acid. mdpi.com For example, the incubation of epicatechin with human intestinal microbiota leads to the formation of 3-(3-hydroxyphenyl)propionic acid. mdpi.com Similarly, caffeic acid can be transformed into 3-(3'-hydroxyphenyl)propionic acid by gut bacteria. mdpi.com
Studies in mice have shown that hydroxyphenylpropionic acids can modulate the composition of the gut microbiota. nih.govmdpi.comresearchgate.net For instance, administration of 3-hydroxyphenylpropionic acid (3-HPP) and 4-hydroxyphenylpropionic acid (4-HPP) to mice on a high-fat diet led to changes in the relative abundance of different bacterial genera. nih.govmdpi.comresearchgate.net While these studies focus on the 3- and 4-hydroxyphenyl isomers, they highlight the active metabolism of such compounds by and their interaction with the gut microbiome. The this compound, being structurally similar, is likely to be a transient intermediate or a final product of the microbial breakdown of more complex dietary phenolics.
The table below summarizes the findings on the metabolic fate of related hydroxyphenylpropanoic acids in gut microbiota.
| Original Compound | Metabolite | Biological System |
| Flavanols (e.g., epicatechin) | 3-(3-Hydroxyphenyl)propionic acid | Human gut microbiota |
| Caffeic acid and its esters | 3-(3'-Hydroxyphenyl)propionic acid | Human colon model |
| Proanthocyanidins (B150500) | 3-Hydroxyphenylpropionic acid | Human metabolism |
Microbial Degradation Mechanisms
The microbial degradation of this compound, while not extensively detailed in scientific literature for this specific molecule, can be largely inferred from the well-documented catabolic pathways of its close structural analog, 3-(3-hydroxyphenyl)propanoic acid (3-HPP). Numerous bacterial species, particularly those residing in the gut microbiome and soil environments, possess the enzymatic machinery to break down phenylpropanoids derived from the degradation of complex plant polymers like lignin (B12514952) and flavonoids.
The primary mechanism for the aerobic degradation of 3-HPP is initiated by a crucial hydroxylation step. In model organisms such as Escherichia coli K-12, this initial reaction is catalyzed by the enzyme 3HPP 2-hydroxylase, encoded by the mhpA gene. This enzyme introduces a second hydroxyl group onto the aromatic ring, converting 3-HPP into 3-(2,3-dihydroxyphenyl)propionate (DHPP). This conversion is a vital activation step, preparing the stable aromatic ring for subsequent cleavage.
Following hydroxylation, the resultant DHPP enters a meta-cleavage pathway. The dihydroxylated ring is cleaved by a 1,2-dioxygenase, an enzyme that breaks the bond between the two hydroxyl-bearing carbon atoms. This ring-opening step yields a linear aliphatic product, which is then further metabolized through a series of enzymatic reactions, ultimately funneling the carbon skeletons into central metabolic pathways like the Krebs cycle. This process allows the microorganism to utilize the compound as a source of carbon and energy.
Several genera of bacteria are known to metabolize 3-HPP and related phenolic acids. These include members of Clostridium, Escherichia, and Eubacterium, which are common inhabitants of the mammalian gut. The presence of these degradation pathways is significant, as 3-HPP is a common metabolite formed by the gut microflora from the breakdown of dietary polyphenols, such as flavonoids (e.g., quercetin) and proanthocyanidins found in fruits, tea, and chocolate.
Below are tables detailing the key enzymes and microorganisms involved in the degradation of the closely related 3-(3-hydroxyphenyl)propanoic acid, which provides a model for the likely degradation of this compound.
Table 1: Key Enzymes in the Degradation Pathway of 3-(3-hydroxyphenyl)propanoic acid
| Enzyme | Gene | Function | Pathway Step |
|---|---|---|---|
| 3HPP 2-hydroxylase | mhpA | Catalyzes the hydroxylation of 3-HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP). | Initial activation |
Table 2: Microorganisms Involved in the Metabolism of 3-(3-hydroxyphenyl)propanoic acid
| Microorganism Genus | Environment | Role |
|---|---|---|
| Escherichia | Gut Microbiome, Soil | Aerobic degradation via hydroxylation and meta-cleavage pathway. |
| Clostridium | Gut Microbiome | Metabolism of flavonoids into phenolic acid derivatives, including 3-HPP. |
| Eubacterium | Gut Microbiome | Involved in the biotransformation of dietary polyphenols to 3-HPP. |
| Acidovorax | Soil | Degradation of various aromatic compounds. |
Excretion and Accumulation in Non-Human Organisms
Direct studies on the excretion and accumulation of this compound in non-human organisms are scarce. However, research on structurally similar hydroxyphenylpropanoic acids provides significant insights into the likely metabolic fate of this compound in animals and plants.
In animal models, such as rats, related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have been shown to be rapidly absorbed following oral administration. Once absorbed, these phenolic acids undergo phase II metabolism, primarily in the liver, where they are conjugated with sulfate (B86663) or glucuronic acid. These conjugation reactions increase the water solubility of the compounds, facilitating their elimination from the body. The resulting conjugates are then distributed to various tissues, with the highest concentrations typically found in the kidneys, indicating that renal excretion is the principal route of elimination via urine. This rapid metabolism and excretion pathway suggests that long-term bioaccumulation of these small phenolic acids in animal tissues is unlikely.
Studies in ruminants, such as sheep, have shown that 3-phenylpropionic acid, produced by microbial fermentation in the rumen, is absorbed and undergoes beta-oxidation in the body's tissues. This metabolic process can lead to the formation of other compounds, such as cinnamic acid, which are subsequently excreted in the urine. This further supports the role of urinary excretion as a major elimination pathway for phenylpropanoic acids and their metabolites in mammals.
In the plant kingdom, phenolic acids, including various hydroxyphenylpropanoic acids, are common secondary metabolites. frontiersin.org These compounds are synthesized by plants for a variety of purposes, including defense against herbivores, pathogens, and UV radiation. researchgate.net As such, they can accumulate in various plant tissues, such as leaves, stems, roots, and fruits. The concentration and location of these compounds within the plant can vary significantly depending on the species, environmental conditions, and the presence of stressors. researchgate.netresearchgate.net Therefore, in the context of plants, this compound could be expected to accumulate as a natural product, in contrast to its transient nature in animal organisms.
Table 3: Summary of Metabolic Fate of Related Hydroxyphenylpropanoic Acids in Non-Human Organisms
| Organism Type | Process | Key Findings | Implication for this compound |
|---|---|---|---|
| Mammals (Rats) | Absorption, Metabolism, Excretion | Rapid absorption, conjugation (sulfation, glucuronidation) in the liver, and efficient renal excretion. Highest conjugate concentrations in kidneys. | Likely to be rapidly metabolized and excreted in urine, with low potential for bioaccumulation. |
| Ruminants (Sheep) | Metabolism, Excretion | Microbial production in the rumen followed by systemic absorption and metabolism (e.g., beta-oxidation), with metabolites excreted in urine. | Undergoes metabolism and is cleared from the body via urinary excretion. |
Enzymology and Substrate Specificity of 2 Hydroxy 3 3 Hydroxyphenyl Propanoic Acid Interactions
Enzymes Involved in its Formation or Degradation
Specific enzymes responsible for the direct formation or degradation of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid are not extensively documented in current scientific literature. However, the metabolism of the closely related compound, 3-(3-hydroxyphenyl)propionic acid (3-HPP), a microbial metabolite of dietary flavonoids, offers significant insights. In various bacterial species, the catabolism of 3-HPP is initiated by hydroxylation. For instance, in Escherichia coli K-12, the enzyme MhpA, a 3-hydroxyphenylpropionate 2-hydroxylase, catalyzes the conversion of 3-HPP to 3-(2,3-dihydroxyphenyl)propionate. nih.gov This initial hydroxylation is a crucial step for the subsequent aromatic ring cleavage and degradation via the meta-pathway. While this applies to 3-HPP, it is plausible that similar hydroxylases or other oxidoreductases could be involved in the metabolism of this compound.
Interaction with Non-Human Enzymes (e.g., microbial enzymes)
The interaction of this compound with microbial enzymes is of particular interest, given that many phenolic acids are metabolites of the gut microbiota. nih.gov The structural similarity to other phenylpropanoids suggests that it could serve as a substrate for various microbial enzymes. For example, bacterial strains capable of utilizing 3-(3-hydroxyphenyl)propionate for growth, such as Rhodococcus globerulus and Comamonas testosteroni, possess enzymatic machinery for the degradation of such compounds. nih.gov It is hypothesized that this compound may interact with these or similar enzymatic pathways.
Detailed characterization and kinetic studies of enzymes specifically acting on this compound are currently limited. However, studies on related enzymes provide a framework for potential interactions. For the MhpA enzyme from E. coli, which acts on 3-HPP, kinetic parameters would typically be determined to understand its efficiency and substrate specificity. Such studies would involve measuring the Michaelis constant (Km) and the catalytic rate constant (kcat) to assess the enzyme's affinity for the substrate and its turnover rate. Future research is needed to isolate and characterize enzymes that utilize this compound as a substrate and to determine their kinetic properties.
The three-dimensional structures of enzyme-ligand complexes are crucial for understanding the molecular basis of substrate recognition and catalysis. While no specific crystal structures of enzymes in complex with this compound are available, computational modeling and docking studies could predict potential binding modes. Such studies could be based on the known structures of enzymes that act on similar phenylpropanoic acid derivatives. For example, the crystal structures of human peroxisome proliferator-activated receptor δ (PPARδ) in complex with various phenylpropanoic acid derivatives reveal a Y-shaped ligand-binding pocket. nih.gov Although this is a human receptor, the principles of ligand binding in hydrophobic pockets and through hydrogen bonds with key residues are transferable to enzyme active sites. Future experimental studies using X-ray crystallography or cryo-electron microscopy will be essential to elucidate the precise interactions between this compound and its target enzymes. nih.gov
Enzymatic Modification and Functionalization
Enzymatic modification and functionalization of this compound could lead to the production of novel compounds with altered biological activities. Enzymes such as hydroxylases, methyltransferases, and glycosyltransferases could potentially act on this molecule. For instance, the hydroxylation of the aromatic ring, similar to the action of MhpA on 3-HPP, could be a key modification. nih.gov Furthermore, enzymatic reactions could target the hydroxyl and carboxyl groups of the propanoic acid side chain. The addition of a sugar moiety by a glycosyltransferase, for example, would increase the water solubility and could modulate the compound's bioavailability and bioactivity. The field of biocatalysis offers a wide range of enzymes that could be explored for the specific functionalization of this compound.
Analytical Chemistry of 2 Hydroxy 3 3 Hydroxyphenyl Propanoic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, providing the necessary separation from other structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic acids due to its versatility and efficiency in separating non-volatile and thermally sensitive compounds. For this compound and its isomers, reversed-phase HPLC is the most common approach. pensoft.net In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. pensoft.net
The separation is achieved by carefully controlling the mobile phase composition, which usually consists of a mixture of acidified water (using formic acid or acetic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple analytes in a single run. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, with the wavelength set to capture the absorbance of the phenyl group, typically around 210-280 nm. caymanchem.com
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/DAD at ~225 nm and ~275 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and excellent separation efficiency, but it requires analytes to be volatile and thermally stable. Compounds like this compound, which contain polar functional groups (carboxyl and hydroxyls), are non-volatile and must be chemically modified through derivatization before analysis. sigmaaldrich.com
The most common derivatization technique is silylation, which involves replacing the active hydrogens in the -OH and -COOH groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net The resulting TMS-derivatized compound is significantly more volatile and less polar, making it suitable for GC analysis. gcms.cz Separation is typically achieved on a nonpolar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. The mass spectrometer then detects and fragments the eluted derivative, providing a unique mass spectrum that allows for positive identification. nist.gov
| Parameter | Description |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. nih.gov This results in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov UHPLC is particularly well-suited for metabolomic studies where complex biological samples containing numerous metabolites, including phenolic acids, are analyzed. ulster.ac.uknih.gov
When coupled with mass spectrometry (UHPLC-MS), this technique provides a powerful tool for both quantifying and identifying compounds like this compound. mdpi.comresearchgate.net The chromatographic conditions are similar to those used in HPLC, employing reversed-phase columns (e.g., HSS T3, Triart C18) and mobile phases consisting of acidified water and acetonitrile. nih.govnih.gov The enhanced separation power of UHPLC allows for the clear distinction between closely related isomers, which is often critical in metabolic research. researchgate.net
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 or HSS T3 (e.g., 50-100 mm x 2.1 mm, <2 µm) |
| Mobile Phase | A: Water with 0.05-0.2% Formic or Acetic AcidB: Acetonitrile with 0.05-0.2% Formic or Acetic Acid nih.govnih.gov |
| Elution Mode | Step-gradient nih.gov |
| Flow Rate | 0.3 - 0.6 mL/min nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) ulster.ac.ukmdpi.com |
Spectroscopic Methods for Structural Elucidation
While chromatography separates the compound, spectroscopy is essential for its definitive structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) are the principal methods used for the academic-level structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, the connectivity of atoms within the molecule can be mapped out.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the aromatic ring, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the propanoic acid side chain. The protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (~6.7-7.2 ppm). The methine proton (-CH(OH)-) would likely appear as a doublet of doublets around 4.3 ppm, coupled to the two diastereotopic methylene protons (-CH₂-). These methylene protons would themselves appear as distinct signals, each a doublet of doublets, due to both geminal and vicinal coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for the carboxyl carbon (~175-180 ppm), the aromatic carbons (including two oxygen-bearing carbons at ~157 ppm and ~140 ppm), the methine carbon (~72 ppm), and the methylene carbon (~40 ppm).
Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C2, C4, C5, C6) | 6.7 - 7.2 | m |
| Methine (-CH (OH)-) | ~4.3 | dd |
| Methylene (-CH₂ -) | ~2.9 - 3.1 | m (2H, as two dd) |
| Hydroxyl (-OH ) | Variable | br s |
Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxyl (-C OOH) | ~178 |
| Aromatic C3 (-C -OH) | ~157 |
| Aromatic C1 (-C -CH₂) | ~139 |
| Aromatic (C2, C4, C5, C6) | 114 - 130 |
| Methine (-C H(OH)-) | ~72 |
Tandem Mass Spectrometry (MS/MS) is a highly sensitive technique used for structural confirmation, especially for analytes present at low concentrations in complex mixtures. The analysis begins with the ionization of the molecule, typically using electrospray ionization (ESI), to form a precursor ion. For this compound (molecular weight 182.17 g/mol ), this would be the protonated molecule [M+H]⁺ at m/z 183 or the deprotonated molecule [M-H]⁻ at m/z 181.
This selected precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways in negative ion mode ([M-H]⁻ at m/z 181) would include the loss of water (H₂O) to yield a fragment at m/z 163, and the loss of the carboxyl group as CO₂ to yield a fragment at m/z 137. A key fragmentation is often the cleavage of the C-C bond between the alpha-carbon and beta-carbon, leading to a prominent ion corresponding to the hydroxyphenylmethyl radical anion or related structures. For isomers like 4-hydroxyphenyllactic acid, a characteristic product ion at m/z 107 (deprotonated cresol) is observed from the cleavage of the side chain.
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |
| 181 [M-H]⁻ | [M-H-H₂O]⁻ | 163 |
| 181 [M-H]⁻ | [M-H-CO₂]⁻ | 137 |
| 181 [M-H]⁻ | Cleavage of Cα-Cβ bond | ~107 |
| 183 [M+H]⁺ | [M+H-H₂O]⁺ | 165 |
| 183 [M+H]⁺ | [M+H-HCOOH]⁺ | 137 |
Quantification Methods in Non-Human Biological Matrices
The quantification of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates from preclinical animal models, typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of endogenous compounds. The sample preparation is a critical step and often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix.
Stable Isotope Labeling Techniques
Stable isotope labeling is a widely adopted strategy in quantitative bioanalysis to enhance the accuracy and precision of LC-MS/MS methods. researchgate.net This approach involves the use of an internal standard (IS) that is a stable isotope-labeled version of the analyte of interest. For this compound, a common choice for an internal standard would be its deuterated or ¹³C-labeled analogue.
The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the unlabeled analyte. nih.gov This similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability or loss of analyte during these steps is mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which effectively corrects for matrix effects and variations in instrument response, leading to more reliable and reproducible results. researchgate.net
The selection of the position and number of stable isotopes for labeling is a critical consideration to ensure the stability of the label and to provide a sufficient mass difference from the unlabeled analyte to prevent isotopic crosstalk.
Method Validation for Research Applications
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose. wisdomlib.org The validation process involves a series of experiments designed to assess the method's performance characteristics. For research applications involving the quantification of this compound in non-human biological matrices, the following validation parameters are typically evaluated:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and metabolites. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte in calibration standards. The curve is typically fitted with a linear regression model.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. mdpi.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For regulated bioanalysis, the mean accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). wisdomlib.org
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. mdpi.com
Recovery: The recovery of an analytical method is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. nih.gov
Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components. nih.gov It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. nih.gov This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.
The table below presents hypothetical but representative validation data for a quantitative LC-MS/MS method for this compound in rat plasma.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision | ||
| LLOQ (1 ng/mL) | Accuracy: ±20%, Precision: ≤20% | Accuracy: 105%, Precision: 8.5% |
| Low QC (3 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 98%, Precision: 6.2% |
| Mid QC (100 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 102%, Precision: 4.5% |
| High QC (800 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 99%, Precision: 3.8% |
| Recovery | ||
| Analyte Recovery | Consistent and reproducible | 85 ± 5% |
| Internal Standard Recovery | Consistent and reproducible | 88 ± 4% |
| Matrix Effect | ||
| Matrix Factor | 0.8 - 1.2 | 0.95 |
| Stability | ||
| Freeze-Thaw (3 cycles) | % Change ≤ 15% | -5% |
| Bench-Top (4 hours) | % Change ≤ 15% | -3% |
| Long-Term (-80°C, 30 days) | % Change ≤ 15% | -8% |
Derivatives and Structural Analogs of 2 Hydroxy 3 3 Hydroxyphenyl Propanoic Acid
Synthesis of Chemically Modified Derivatives for Academic Exploration
The synthesis of chemically modified derivatives of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid and its analogs is a fundamental area of research. Modifications are typically aimed at the carboxylic acid group, the hydroxyl groups on both the phenyl ring and the propanoic acid chain, and the aromatic ring itself. These modifications allow researchers to probe the molecule's reactivity and its interaction with biological systems.
Esterification is a common modification applied to the carboxylic acid functional group of hydroxyphenylpropanoic acids. This process can alter the compound's lipophilicity, which in turn can influence its solubility and interaction with biological membranes.
Esterification: The synthesis of esters from related hydroxyphenylpropanoic acids is well-documented. For instance, various alkyl esters of 4-hydroxyphenylpropanoic acid have been synthesized through lipase-catalyzed reactions, demonstrating the feasibility of converting the carboxylic acid group into a range of ester derivatives. researchgate.net This approach is favored for its mild conditions and high selectivity. Chemical methods, often involving an alcohol in the presence of an acid catalyst, are also employed. google.com While specific studies on the etherification of the hydroxyl groups of this compound are not extensively detailed in available literature, general synthetic organic chemistry principles suggest that these hydroxyl groups can be converted to ethers using standard methods like the Williamson ether synthesis. Such modifications would significantly alter the polarity and hydrogen-bonding capabilities of the parent molecule.
Table 1: Examples of Esterification Studies on Related Hydroxyphenylpropanoic Acids
| Parent Acid | Alcohol Reactant | Catalyst | Resulting Derivative | Research Focus |
|---|---|---|---|---|
| Dihydrocaffeic Acid | 1-Butanol | Candida antarctica lipase (B570770) B | Butyl dihydrocaffeate | Increased lipophilicity, antioxidant and antimicrobial properties nih.gov |
| 4-Hydroxyphenylpropanoic Acid | C2-C10 Alcohols | Candida antarctica lipase B | Alkyl esters (ethyl, butyl, etc.) | Antimicrobial activity against Listeria monocytogenes researchgate.net |
| Phenylpropanoic Acids | Medium-chain alcohols | Lipase | Medium-chain alkyl esters | Synthesis of lipophilic antioxidants google.com |
Modifications of the Phenyl Ring and Propanoic Acid Chain
Modifications beyond the hydroxyl and carboxyl groups involve altering the phenyl ring and the propanoic acid backbone to create a diverse library of analogs for academic study.
Phenyl Ring Modifications: The aromatic ring can be modified by introducing various substituents, such as halogens, nitro groups, or additional alkyl or hydroxyl groups. These changes can impact the electronic properties and steric profile of the molecule. For example, studies on 3-aryl-2-hydroxy propanoic acid derivatives show that modifications to the phenyl ring are key to their utility as intermediates in the synthesis of pharmaceutically relevant compounds. google.com
Propanoic Acid Chain Modifications: The propanoic acid chain can also be altered. For instance, the carboxylic acid can be converted into an amide or a hydrazide. Research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has demonstrated that converting the carboxylic acid to a hydrazide allows for further reactions to create a wide range of hydrazone derivatives with varying biological activities. nih.gov Other modifications could include introducing substituents along the carbon chain or altering its length. The synthesis of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives from aromatic aldehydes highlights another route to modifying the propanoic acid backbone, leading to compounds with potential antimicrobial properties. nih.gov
Enzymatic Synthesis of Derivatives
Enzymatic synthesis represents a green chemistry approach to creating derivatives of hydroxyphenylpropanoic acids. Biocatalysts, such as enzymes, offer high selectivity (chemo-, regio-, and enantioselectivity) and operate under mild reaction conditions, often avoiding the need for harsh chemicals and protecting groups. nih.govresearchgate.net
Lipases are particularly prominent in the enzymatic esterification of phenolic acids. nih.gov For example, Candida antarctica lipase B has been effectively used to catalyze the esterification of 4-hydroxyphenylpropanoic acid and dihydrocaffeic acid with various alcohols, yielding lipophilic derivatives. researchgate.netnih.gov These enzymatic processes are often conducted in organic solvents or solvent-free systems to shift the reaction equilibrium towards synthesis rather than hydrolysis. google.comnih.gov
Other enzymes also hold potential for synthesizing derivatives. Nitrilases and nitrile hydratases can be used to convert nitriles to carboxylic acids or amides, respectively, offering a potential route to synthesizing the propanoic acid moiety. researchgate.net Aldolases, such as D-threonine aldolase, have been used in the stereoisomeric enrichment of related compounds like 2-amino-3-hydroxy-3-phenylpropionic acids, indicating their potential utility in the stereoselective synthesis of derivatives. google.com
Table 2: Enzymes Used in the Synthesis of Related Phenylpropanoic Acid Derivatives
| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Class | Product Class |
|---|---|---|---|---|
| Lipase | Candida antarctica lipase B | Esterification | Hydroxyphenylpropanoic acids | Alkyl hydroxyphenylpropanoates researchgate.netnih.gov |
| Nitrilase | (various) | Hydrolysis | α-Hydroxynitriles | α-Hydroxycarboxylic acids researchgate.net |
| Aldolase | D-threonine aldolase | Stereoselective degradation | D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acids | L-threo 2-amino-3-hydroxy-3-phenylpropionic acid google.com |
| Hydroxylase | MhpA from E. coli K-12 | Hydroxylation | 3-(3-Hydroxyphenyl)propionate | 3-(2,3-Dihydroxyphenyl)propionate nih.gov |
Structure-Function Relationship Studies in Non-Human Biological Models
Structure-function or structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological effect. For derivatives of this compound, these studies often focus on interactions with enzymes or microorganisms.
Enzyme Activity: While specific enzyme inhibition studies for this compound are not widely reported, research on analogous structures provides insight. For example, derivatives of 2-substituted 3-(p-hydroxyphenyl)-1-propenes have been characterized as mechanism-based inhibitors of dopamine β-hydroxylase, demonstrating that modifications to the propanoic chain can lead to specific enzyme inhibition. semanticscholar.org The introduction of different functional groups can alter the binding affinity and reactivity of the molecule within an enzyme's active site.
Microbial Interactions: The interaction of hydroxyphenylpropanoic acid derivatives with microorganisms is a significant area of research, encompassing both antimicrobial activity and microbial metabolism.
Antimicrobial Activity: Several studies have shown that modifying the structure of hydroxyphenylpropanoic acids can yield potent antimicrobial agents. Esterification of 4-hydroxyphenylpropanoic acid to create alkyl esters with varying chain lengths has been shown to be an effective strategy for generating compounds with activity against the foodborne pathogen Listeria monocytogenes. researchgate.net Similarly, a range of synthesized 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives displayed significant antibacterial and antifungal activities. nih.govresearchgate.net Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that specific hydrazones, particularly those with heterocyclic substituents, exhibited broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi. nih.gov These SAR studies indicate that lipophilicity and the presence of specific functional groups are critical determinants of antimicrobial potency.
Microbial Metabolism: Gut microbiota can metabolize phenolic compounds, including hydroxyphenylpropanoic acids. For instance, Escherichia coli is capable of catabolizing 3-(3-hydroxyphenyl)propionate through a hydroxylation reaction catalyzed by the enzyme MhpA, which is the initial step in its degradation. nih.gov Flavonoids and other polyphenols are often metabolized by gut bacteria into simpler phenolic acids, including 3-(3-hydroxyphenyl)propionic acid. mdpi.com Understanding these metabolic pathways is key to comprehending the fate of these compounds in complex microbial environments.
Table 3: Summary of Structure-Activity Relationship Findings for Related Compounds
| Compound Class | Structural Modification | Biological Effect (Non-Human Model) | Key Finding |
|---|---|---|---|
| Alkyl esters of 4-hydroxyphenylpropanoic acid | Esterification with C2-C10 alcohols | Antibacterial activity (L. monocytogenes) | Lipophilicity influences antimicrobial efficacy. researchgate.net |
| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Varied substitutions on the phenyl ring | Antibacterial and antifungal activity | Ease of synthesis and potent activity provide leads for therapeutic development. nih.gov |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Addition of heterocyclic substituents | Broad-spectrum antimicrobial activity | Heterocyclic moieties significantly enhance potency against resistant microbes. nih.gov |
| 3-(3-Hydroxyphenyl)propionate | N/A (Parent compound) | Substrate for microbial enzyme (E. coli MhpA) | Serves as a substrate for enzymatic hydroxylation, initiating catabolism. nih.gov |
Biological Roles and Biotechnological Applications in Non Human Systems
Role in Plant Metabolism and Stress Responses
While direct research on the specific metabolic pathways of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid in plants is limited, evidence from related compounds suggests its likely involvement in plant metabolism and defense. The structurally similar compound, 3-(2-hydroxyphenyl)propanoic acid, is recognized as a plant metabolite ebi.ac.uk. Furthermore, 3-hydroxy-3-phenylpropanoic acid has been identified as an intermediate in the biosynthesis of salicylic (B10762653) acid in cucumber and tobacco plants researchgate.net. Salicylic acid is a critical phytohormone that plays a central role in inducing systemic acquired resistance (SAR), a plant-wide defense response against a broad spectrum of pathogens nih.gov.
The biosynthesis of such phenylpropanoid compounds is a key part of plant defense mechanisms. Plants produce a variety of secondary metabolites, including phenolic compounds, to fend off pathogens and respond to environmental stressors mdpi.com. When pathogens are recognized, one of the early plant responses is an "oxidative burst," leading to the production of reactive oxygen species (ROS) mdpi.com. These ROS act as signaling molecules to activate defense-related genes and can also directly inhibit pathogen growth mdpi.com. The pathways that produce compounds like salicylic acid are integral to this defense signaling cascade nih.gov. Given its structure, this compound is likely a component of these complex metabolic grids that contribute to plant resilience.
Microbial Communication and Ecological Interactions
Hydroxyphenylpropionic acids, including this compound, are significant players in the chemical communication and ecological dynamics between microbes and other organisms. They are frequently identified as metabolic byproducts of the gut microbiota's action on dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, tea, and other plant-based foods mdpi.com.
Microorganisms, particularly those in the gut and soil, can utilize aromatic compounds like hydroxyphenylpropionic acids as a source of carbon and energy. For instance, various strains of Escherichia coli are capable of using 3-phenylpropionic acid and its 3-hydroxy derivative as their sole carbon source . The microbial metabolism of these compounds often involves hydroxylation and subsequent ring cleavage of the aromatic structure. The degradation of dietary polyphenols into simpler phenolic acids like 3-(3-hydroxyphenyl)propionic acid by gut bacteria such as Clostridium, Escherichia, and Eubacterium is a well-documented process . This biotransformation makes the energy and carbon from complex plant polymers accessible to the microbial community.
The presence of phenolic acids, such as hydroxyphenylpropionic acids, can significantly shape the composition and function of microbial communities. In soil ecosystems, the addition of phenolic acids like p-hydroxyphenylacetic acid and p-hydroxybenzoic acid has been shown to alter both bacterial and fungal community structures mdpi.com. These compounds can enrich for specific microbial taxa that are capable of degrading them or are tolerant to their potential antimicrobial effects. For example, the application of these acids has been observed to increase the abundance of bacteria such as Gemmatimonas and Bacillus, and fungi like Penicillium and Aspergillus mdpi.com. This selective pressure can have broader implications for soil health and nutrient cycling, as these microbial groups are involved in various ecosystem processes.
The table below summarizes the microbial interactions with hydroxyphenylpropionic acids.
| Interaction Type | Description | Key Microbial Genera | Source |
| Metabolism | Degradation of polyphenols to hydroxyphenylpropionic acids. | Clostridium, Escherichia, Eubacterium | |
| Substrate Utilization | Use of hydroxyphenylpropionic acids as a carbon source. | Escherichia coli | |
| Community Shaping | Alteration of microbial community structure in response to phenolic acids. | Gemmatimonas, Bacillus, Penicillium, Aspergillus | mdpi.com |
Potential in Bioremediation and Industrial Fermentation Processes
The microbial metabolism of aromatic compounds is central to bioremediation efforts aimed at cleaning up environmental pollutants. While specific studies on the role of this compound in bioremediation are scarce, the broader class of 3-hydroxypropionic acids (3-HP) is recognized as a valuable platform chemical in industrial biotechnology nih.govfrontiersin.orgmdpi.com.
Microorganisms can be engineered to produce 3-HP from renewable resources like glycerol (B35011) and glucose nih.govfrontiersin.org. This bio-based production is a key component of developing sustainable processes for creating a variety of chemicals. 3-HP can be converted into industrially important molecules such as acrylic acid and acrylamide, and it is a monomer for the production of biodegradable plastics like poly(3-hydroxypropionate) nih.govmdpi.com. The metabolic pathways for 3-HP production in microbes, such as the glycerol and malonyl-CoA pathways, have been extensively studied and optimized in organisms like Escherichia coli and Saccharomyces cerevisiae nih.gov. Given that this compound is a hydroxylated aromatic carboxylic acid, it could potentially serve as an intermediate in the microbial degradation of more complex aromatic compounds, such as lignin (B12514952) or certain pollutants, feeding into central metabolic pathways that could be harnessed for biotechnological production.
Applications in Agriculture
The structural features of this compound suggest its potential for agricultural applications, particularly as a plant growth regulator or a natural pesticide.
Some research has explored the plant growth-promoting properties of β-arylpropionic acids researchgate.net. While the specific effects of this compound have not been detailed, related phenolic acids are known to influence plant development.
More compelling is the evidence for the antimicrobial properties of similar compounds. For example, (R)-2-hydroxy-3-phenylpropionic acid has demonstrated broad-spectrum activity against a range of Gram-positive and some Gram-negative bacteria, as well as fungi nih.gov. Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens nih.gov. Furthermore, a study on 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid and its derivatives revealed significant antibacterial and antifungal activity, with some compounds being more effective than conventional antimicrobial drugs researchgate.net. This body of research strongly suggests that this compound could be a promising candidate for the development of natural pesticides to protect crops from various pathogens.
The table below presents research findings on the antimicrobial activity of compounds structurally related to this compound.
| Compound | Activity | Target Organisms | Source |
| (R)-2-hydroxy-3-phenylpropionic acid | Broad-spectrum antimicrobial | Gram-positive bacteria, some Gram-negative bacteria, fungi | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Potent antimicrobial | Multidrug-resistant bacteria and fungi | nih.gov |
| 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid and derivatives | Significant antibacterial and antifungal | Various bacteria and fungi | researchgate.net |
| 3-Hydroxypropionic acid | Antibacterial | Gram-negative bacteria | nih.gov |
Materials Science Applications
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a theoretical candidate as a monomer for the synthesis of polyesters. In the field of materials science, there is a significant focus on developing bio-based and biodegradable polymers to replace petroleum-derived plastics nih.govmdpi.com.
Poly(3-hydroxypropionate) (P3HP), a polymer synthesized from 3-hydroxypropionic acid, is a biodegradable polyester with promising material properties mdpi.comnih.gov. It is less brittle than other polyhydroxyalkanoates like poly(3-hydroxybutyrate) and can be used to create blends with improved physical characteristics nih.gov. The synthesis of high molecular weight poly(3-hydroxypropionic acid) has been achieved through the ring-opening polymerization of macrocyclic esters derived from 3-hydroxypropionic acid researchgate.net.
While there is no direct research on the use of this compound as a polymer precursor, its structure suggests that it could be used to create polyesters with unique properties. The presence of the phenolic hydroxyl group could offer a site for further chemical modification, potentially leading to polymers with enhanced functionalities, such as antioxidant properties or altered thermal and mechanical characteristics. However, further research is needed to explore this potential application.
Computational Chemistry and Theoretical Studies of 2 Hydroxy 3 3 Hydroxyphenyl Propanoic Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. For 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, these simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.
Molecular Docking with Enzymes:
Research on structurally similar β-hydroxy-β-arylpropanoic acids has demonstrated their potential to act as inhibitors of enzymes like cyclooxygenase (COX). nih.govmdpi.com Molecular docking studies of this compound would likely be performed against enzymes implicated in inflammation and other disease processes, such as COX-1 and COX-2.
In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein database. The structure of this compound is then computationally placed into the enzyme's active site. Sophisticated algorithms then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Key interactions predicted from such simulations for this compound with an enzyme like COX-2 could involve:
Hydrogen bonding: The carboxylic acid and hydroxyl groups of the molecule are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as arginine and tyrosine. nih.gov
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues within the binding pocket.
Pi-stacking: The aromatic ring may also participate in π-π stacking or cation-π interactions with appropriate amino acid side chains. nih.gov
The results of these simulations are often presented in data tables that summarize the binding energies and key interacting residues.
Interactive Data Table: Predicted Interactions from a Hypothetical Docking Simulation with COX-2
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Arginine (Arg120) | Hydrogen Bond (Salt Bridge) | 1.9 - 2.5 |
| Tyrosine (Tyr355) | Hydrogen Bond | 2.0 - 3.0 |
| Valine (Val349) | Hydrophobic Interaction | 3.0 - 4.0 |
| Serine (Ser353) | Hydrophobic Interaction | 3.0 - 4.0 |
| Histidine (His90) | Cation-π Interaction | 3.0 - 4.0 |
Note: This data is representative and based on studies of similar compounds. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. researchgate.net These methods can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties like molecular orbital energies and electrostatic potential maps.
For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G**) would provide detailed information about its chemical reactivity and stability. researchgate.net
Key Parameters from Quantum Chemical Calculations:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be expected to be regions of negative potential, while the hydrogen atoms of these groups would be areas of positive potential.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.
Interactive Data Table: Representative Quantum Chemical Data
| Parameter | Calculated Value | Significance |
| HOMO Energy | -0.23 eV | Relates to electron-donating ability |
| LUMO Energy | -0.05 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 0.18 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Note: These values are hypothetical and serve as examples of the data generated from such calculations.
Conformational Analysis and Stability Studies
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule like this compound, which has several rotatable bonds. The different spatial arrangements of atoms, or conformers, can have varying energies, and the most stable conformer (the one with the lowest energy) is typically the most populated.
Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating its flexible bonds and calculating the energy of each resulting conformation. researchgate.net This allows for the identification of stable conformers and the energy barriers between them.
For this compound, key dihedral angles to be investigated would include those around the Cα-Cβ bond and the bond connecting the phenyl ring to the propanoic acid chain. The stability of different conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.
The results of a conformational analysis can be visualized as a potential energy surface plot, which shows the energy of the molecule as a function of one or more dihedral angles. researchgate.net
Interactive Data Table: Predicted Relative Energies of Stable Conformers
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60 | 180 | 0.00 |
| 2 | -60 | 180 | 0.50 |
| 3 | 180 | 60 | 1.20 |
Note: The dihedral angles and energies are illustrative and represent the type of data obtained from a conformational analysis.
Future Research Directions
Elucidating Undiscovered Biosynthetic Pathways
The biosynthetic origins of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid are currently not well-defined, presenting a significant opportunity for foundational research. In plants, it is likely derived from the general phenylpropanoid pathway, which converts phenylalanine into a variety of secondary metabolites. frontiersin.orgnih.govfrontiersin.orgmdpi.com Future research should focus on identifying the specific enzymatic steps that lead to the formation of this compound from common phenylpropanoid precursors like cinnamic acid or p-coumaric acid. A key area of investigation would be the elucidation of the β-oxidative pathway that shortens the C3 side chain of precursors, a process that has been characterized for the synthesis of benzoic acid in plants like petunia. purdue.edu
Furthermore, the potential for microbial biosynthesis and degradation remains largely unexplored. Many bacteria possess sophisticated pathways for the metabolism of aromatic compounds, often utilizing them as sole carbon sources. nih.govnih.govresearchgate.net Research into soil and gut microbes could reveal novel catabolic pathways that degrade this compound, or even anabolic pathways that synthesize it from simpler aromatic precursors. Identifying the genes and enzymes in these pathways would be a critical first step.
Exploring Novel Enzymatic Biocatalysts
The unique structure of this compound, featuring both a hydroxylated phenyl ring and an alpha-hydroxy acid moiety, suggests that specific enzymes are required for its synthesis and modification. Future research should aim to discover and characterize these novel biocatalysts. A promising starting point would be the investigation of enzyme families known for similar reactions, such as cytochrome P450 monooxygenases for aromatic hydroxylation and α-oxidases or dehydrogenases for the formation of the alpha-hydroxy group. nih.govacs.org
Biocatalytic synthesis represents a green alternative to chemical methods. mdpi.comnih.govacs.org The discovery of enzymes that can perform stereoselective synthesis of this chiral molecule would be of significant interest. For instance, research could explore the potential of l-amino acid deaminases followed by asymmetric reduction, a strategy used for other α-hydroxy acids. mdpi.com Microbial screening programs could be initiated to identify organisms capable of hydroxylating 3-(3-hydroxyphenyl)propanoic acid or related substrates. For example, Streptomyces rimosus has been shown to hydroxylate 2-phenylpropionic acid, suggesting that similar actinomycetes could be a source of valuable biocatalysts. tandfonline.com
Below is a table of potential enzyme classes that could be investigated for their role in the biosynthesis or modification of this compound.
| Enzyme Class | Potential Reaction | Potential Substrate(s) |
| Phenylalanine Ammonia Lyase (PAL) | Deamination | Phenylalanine |
| Cinnamate 4-hydroxylase (C4H) | Aromatic Hydroxylation | Cinnamic acid |
| Acyl-CoA Dehydrogenases | Side-chain modification | 3-phenylpropionyl-CoA |
| α-Oxidases | α-hydroxylation | 3-(3-hydroxyphenyl)propanoic acid |
| Cytochrome P450 Monooxygenases | Ring hydroxylation | Phenylpropanoic acid derivatives |
| Hydratases/Dehydrogenases | Side-chain modification | Cinnamoyl-CoA |
Advanced Analytical Techniques for Trace Analysis in Complex Non-Human Systems
To understand the prevalence and fate of this compound in the environment, robust and sensitive analytical methods are required. Future research must focus on developing and validating techniques for its trace analysis in complex non-human matrices such as soil, water, and plant tissues. researchgate.netnist.govresearchgate.netazolifesciences.com Given its polar nature, methods based on liquid chromatography coupled with mass spectrometry (LC-MS) are likely to be most effective. nih.govaquaenergyexpo.com
The development of hyphenated techniques, such as LC-tandem mass spectrometry (LC-MS/MS), will be essential for achieving the necessary selectivity and sensitivity to detect this compound at environmentally relevant concentrations (ng/L range). nih.gov Sample preparation is a critical step, and future work should optimize extraction methods like solid-phase extraction (SPE) to efficiently isolate the compound from interfering matrix components. nih.govlitres.ru The development of stable isotope-labeled internal standards would also greatly improve the accuracy and precision of quantification.
The following table summarizes promising analytical techniques for future development.
| Analytical Technique | Sample Preparation | Potential Application |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Quantification in water and soil extracts |
| GC-MS (with derivatization) | Liquid-Liquid Extraction (LLE) | Analysis of volatile derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Minimal sample cleanup | Non-target screening in environmental samples |
| Ion Chromatography | Direct Injection | Analysis in aqueous samples with high ionic strength |
Development of Engineered Microbial Strains for Production or Degradation
Metabolic engineering offers a promising avenue for the sustainable production of this compound. nih.govresearchgate.netoup.comnih.govpurdue.edu Future research could focus on engineering platform microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound from simple sugars. This would involve the heterologous expression of the yet-to-be-discovered biosynthetic pathway. Drawing parallels from the successful engineering of microbes for other phenylpropanoids and for 3-hydroxypropionic acid, strategies would likely involve increasing precursor supply from central metabolism, optimizing enzyme expression levels, and minimizing the formation of competing byproducts. nih.govnih.govnih.govmdpi.comnih.govresearchgate.net
Conversely, engineered microorganisms could be developed for the bioremediation of environments potentially contaminated with this or related phenolic compounds. This would involve identifying the key enzymes and genetic pathways responsible for its degradation and enhancing their activity in robust microbial chassis. Bacteria from genera like Pseudomonas are known for their ability to degrade a wide range of aromatic compounds and would be excellent candidates for such engineering efforts. nih.gov
Potential microbial chassis for engineering are listed in the table below.
| Microbial Chassis | Rationale for Use | Potential Application |
| Escherichia coli | Well-characterized genetics and metabolism | Production from glucose |
| Saccharomyces cerevisiae | GRAS status, tolerant to low pH | Production for food or pharmaceutical applications |
| Pseudomonas putida | High tolerance to aromatic compounds | Bioremediation and degradation studies |
| Corynebacterium glutamicum | Established producer of amino acids | Production from various carbon sources |
Investigating Ecological Roles in Environmental Systems
As a plant secondary metabolite, this compound likely plays a role in mediating interactions between plants and their environment. frontiersin.orgresearchgate.netwur.nlwikipedia.orgyoutube.com Future ecological research should investigate its potential functions. One key area is its role in plant defense. The compound could act as a deterrent against herbivores or possess antimicrobial properties against pathogenic fungi and bacteria. researchgate.net
Another important avenue of research is its potential for allelopathy—the chemical inhibition of one plant by another. As a phenolic acid released into the soil, it could influence seed germination and root growth of neighboring plants, thereby structuring plant communities. Furthermore, its presence in the rhizosphere could impact soil microbial communities, either by acting as a carbon source for specific microbes or by inhibiting the growth of others. Understanding these ecological functions is essential for a complete picture of the compound's role in natural ecosystems. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be approached via hydroxylation of phenylpropanoic acid derivatives or enzymatic modification of polyphenol metabolites. For example, stereoselective synthesis may use oxidizing agents like potassium permanganate (KMnO₄) for hydroxyl group introduction, while protecting groups (e.g., trimethylsilyl) can prevent undesired side reactions . Reaction temperature (e.g., -20°C for stability) and solvent choice (DMF or aqueous buffers) significantly impact yield and purity .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability exceeds 4 years under these conditions, as demonstrated for structurally similar compounds like 3-(3-hydroxyphenyl)propanoic acid . Avoid exposure to moisture and oxidizing agents to prevent degradation.
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization to enhance volatility for accurate molecular weight determination . High-performance liquid chromatography (HPLC) with UV detection at 280 nm (optimal for phenolic groups) is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms hydroxyl and phenyl group positioning .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s role in inhibiting Aβ42 peptide aggregation, and what concentrations are biologically relevant?
- Methodological Answer : Use in vitro assays with recombinant Aβ42 peptides incubated at 37°C in phosphate-buffered saline (pH 7.4). Monitor aggregation via thioflavin-T fluorescence. For cellular models, treat neuronal cell lines (e.g., SH-SY5Y) with 100 µM of the compound, a concentration shown to inhibit Aβ42 aggregation in analogous studies . Include controls with scrambled peptides to validate specificity.
Q. What experimental strategies address contradictions in reported bioactivities, such as bone resorption modulation versus oxidative stress mitigation?
- Methodological Answer : Conduct dose-response studies (e.g., 0.1–1.0 mg/ml) in osteoclast differentiation assays (e.g., RAW 264.7 cells + RANKL) to resolve bone-related effects . For oxidative stress, measure catalase (CAT) and superoxide dismutase (SOD) activity in cadmium-exposed cell models, ensuring parallel quantification of intracellular cadmium levels to rule out confounding metal chelation .
Q. How does the hydroxyl group at the 2-position influence the compound’s pharmacokinetics compared to analogs like 3-(3-hydroxyphenyl)propanoic acid?
- Methodological Answer : Perform comparative pharmacokinetic studies in rodent models. Administer equimolar doses intravenously/orally and collect plasma samples at timed intervals. Analyze via LC-MS/MS to assess bioavailability. The additional hydroxyl group may enhance water solubility (logP reduction) but reduce blood-brain barrier penetration, as seen in structurally similar compounds .
Q. What safety protocols are critical when handling this compound during in vivo studies?
- Methodological Answer : Follow OSHA HCS guidelines: Use PPE (gloves, lab coats, goggles) during handling. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical observation for 48 hours due to delayed symptom onset . For in vivo dosing, adhere to IACUC protocols, starting with low doses (≤10 mg/kg) to monitor acute toxicity.
Methodological Challenges and Solutions
Q. How can researchers optimize extraction of this compound from biological matrices (e.g., serum or brain tissue)?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) as eluent. For brain tissue, homogenize in acetonitrile:water (50:50) with 0.1% formic acid to improve recovery. Validate recovery rates (>85%) via spiked samples and internal standards (e.g., deuterated analogs) .
Q. What computational tools predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Employ molecular docking software (AutoDock Vina, Schrödinger) with protein structures from the PDB (e.g., RANK receptor for bone studies). Validate predictions via site-directed mutagenesis or competitive binding assays. For CYP enzyme interactions, use in silico tools like SwissADME to predict inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
